Comprehensive Technical Guide to 2-Biphenyl-4-yl-furan: Structural Dynamics, Synthesis, and Applications
Comprehensive Technical Guide to 2-Biphenyl-4-yl-furan: Structural Dynamics, Synthesis, and Applications
Introduction: The Strategic Value of the Biphenyl-Furan Scaffold
As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds that serve as linchpins in both medicinal chemistry and advanced materials science. 2-Biphenyl-4-yl-furan (CAS: 21236-00-0) is a privileged structural motif characterized by a rigid biphenyl core conjugated directly to an electron-rich furan ring[1]. This specific molecular architecture provides an extended π-conjugated network, offering exceptional thermal stability and unique electronic delocalization.
Understanding the physicochemical properties and synthetic pathways of 2-biphenyl-4-yl-furan is critical for researchers developing next-generation matrix metalloproteinase (MMP) inhibitors[2] or engineering high-performance organic light-emitting diodes (OLEDs)[1]. This whitepaper deconstructs the compound's physical profile, details a self-validating synthetic protocol, and maps its cross-disciplinary applications.
Physicochemical Profiling and Structural Dynamics
The utility of 2-biphenyl-4-yl-furan stems from the dichotomy of its structure: the highly lipophilic, sterically demanding biphenyl moiety drives hydrophobic interactions, while the furan oxygen acts as a targeted hydrogen-bond acceptor.
To facilitate experimental design and analytical tracking, the foundational quantitative data for this compound is summarized below. Each metric dictates specific handling and processing parameters in the laboratory.
Table 1: Physical and Chemical Properties
| Property | Value | Analytical & Experimental Significance |
| CAS Number | 21236-00-0 | Unique registry identifier for regulatory compliance and sourcing[1]. |
| IUPAC Name | 2-(4-phenylphenyl)furan | Defines connectivity for 1H and 13C NMR structural elucidation[1]. |
| Molecular Formula | C16H12O | Exact mass targeting for High-Resolution Mass Spectrometry (HRMS)[1]. |
| Molecular Weight | 220.26 g/mol | Baseline for all stoichiometric calculations in synthetic workflows[1]. |
| Melting Point | 155–157 °C | High melting point indicates strong crystalline lattice energy; useful for purity validation via differential scanning calorimetry (DSC)[3]. |
| Boiling Point | 372.6 ± 11.0 °C | High thermal stability limit; dictates that purification must be done via chromatography rather than distillation[4]. |
| Density | 1.086 ± 0.06 g/cm³ | Required for volumetric scaling and phase separation calculations during liquid-liquid extraction[4]. |
| Solubility | Soluble in EtOH, CH2Cl2, THF | Highly lipophilic; insoluble in water, which allows for aggressive aqueous quenching during synthesis[1]. |
Synthetic Methodologies: Mechanistic Causality and Protocol Design
Historically, the assembly of the 2-biphenyl-4-yl-furan scaffold relied heavily on the Stille coupling, utilizing 4-bromobiphenyl and 2-tributylstannylfuran catalyzed by PdCl2(PPh3)2[3]. However, the generation of highly toxic organotin byproducts makes this approach obsolete for modern pharmaceutical active pharmaceutical ingredient (API) development.
Today, the Suzuki-Miyaura cross-coupling is the industry standard[5]. By replacing toxic tin with benign boronic acids, we improve the safety profile and simplify downstream purification. Below is a field-proven, self-validating protocol designed to maximize yield while minimizing catalyst degradation.
Step-by-Step Methodology: Suzuki-Miyaura Synthesis
Objective: Achieve >85% yield of 2-Biphenyl-4-yl-furan through a rigorously controlled catalytic cycle.
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Solvent Degassing (Causality: Catalyst Preservation)
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Action: Prepare a solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Sparge aggressively with ultra-pure N2 for 30 minutes.
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Rationale: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle and promoting the unwanted oxidative homocoupling of the boronic acid.
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Reagent Charging (Causality: Stoichiometric Balance)
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Action: Under an N2 atmosphere, add 4-Bromobiphenyl (1.0 equiv, limiting reagent) and 2-Furanboronic acid (1.2 equiv)[6].
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Rationale: A 20% molar excess of the boronic acid compensates for competitive protodeboronation that naturally occurs in aqueous basic media at elevated temperatures.
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Base and Catalyst Addition (Causality: Transmetalation Activation)
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Action: Add K2CO3 (2.5 equiv) followed by Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)[5].
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Rationale: The carbonate base coordinates with the boronic acid to form a highly nucleophilic boronate complex. This coordination is mechanistically mandatory to drive the transmetalation step with the Pd(II)-aryl halide intermediate.
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Thermal Activation & In-Process Control (Self-Validating Step)
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Action: Heat the reaction mixture to 80 °C under reflux for 4–6 hours[5].
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Validation: Withdraw a 50 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. The reaction is self-validated as complete when the 4-bromobiphenyl peak (m/z ~233) is entirely consumed, and the product peak (m/z 221 [M+H]+) dominates the chromatogram.
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Quenching and Extraction
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Action: Cool to room temperature. Add deionized water to dissolve inorganic salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.
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Rationale: The aqueous quench halts the reaction and partitions the inorganic Pd salts and potassium borates into the aqueous layer, leaving the highly lipophilic product in the organic phase.
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Purification
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Action: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes)[3].
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Rationale: The extended aromatic system makes the product highly non-polar, allowing it to elute rapidly while polar impurities and degraded catalyst ligands are retained tightly on the silica.
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Workflow for the Suzuki-Miyaura synthesis of 2-Biphenyl-4-yl-furan.
Cross-Disciplinary Applications
The dual nature of the 2-biphenyl-4-yl-furan scaffold allows it to be leveraged across vastly different scientific domains.
Pharmaceutical Drug Development
In medicinal chemistry, this compound is a critical intermediate in the synthesis of Matrix Metalloproteinase (MMP) inhibitors [2]. MMPs are enzymes responsible for the degradation of connective tissues, and their overactivity is linked to tumor metastasis and severe inflammation[2].
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Mechanistic Binding: The biphenyl subunit is perfectly sized to plunge into the deep, hydrophobic S1' pocket of the MMP active site, anchoring the molecule[7]. Simultaneously, the furan ring acts as a spacer and hydrogen-bond acceptor, orienting the rest of the inhibitor (often a hydroxamate group) to chelate the catalytic zinc ion[7].
Organic Electronics and Material Science
In the realm of materials science, the compound's extended π-conjugation and high thermal stability (boiling point >370 °C) make it an excellent core structure for Organic Light-Emitting Diodes (OLEDs) and specialized optical coatings[1]. The electron-rich furan ring facilitates efficient hole-transport, while the biphenyl group prevents crystallization in thin films, ensuring stable amorphous layers required for device longevity.
Logical relationship of 2-Biphenyl-4-yl-furan applications in diverse scientific fields.
References
- EvitaChem. "2-Biphenyl-4-yl-furan (EVT-8730772) Properties and Synthesis." EvitaChem Product Catalog.
- ChemicalBook. "Furan, 2-[1,1'-biphenyl]-4-yl- CAS#: 21236-00-0." ChemicalBook Database.
- Google Patents. "US6008243A - Metalloproteinase inhibitors, pharmaceutical compositions containing them, and their use." United States Patent and Trademark Office.
Sources
- 1. evitachem.com [evitachem.com]
- 2. US6008243A - Metalloproteinase inhibitors, pharmaceutical compositions containing them, and their use - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Furan, 2-[1,1'-biphenyl]-4-yl- CAS#: 21236-00-0 [chemicalbook.com]
- 5. evitachem.com [evitachem.com]
- 6. US6008243A - Metalloproteinase inhibitors, pharmaceutical compositions containing them, and their use - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
